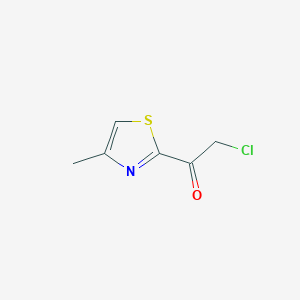
2-Chloro-1-(4-methyl-thiazol-2-yl)-ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-(4-methyl-thiazol-2-yl)-ethanone: is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloro group and a methyl-thiazole moiety attached to an ethanone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-methyl-thiazol-2-yl)-ethanone typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Methylation: The methyl group can be introduced via alkylation reactions using methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process.
化学反应分析
Types of Reactions
2-Chloro-1-(4-methyl-thiazol-2-yl)-ethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH₃) can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine derivatives, while oxidation can produce carboxylic acids.
科学研究应用
2-Chloro-1-(4-methyl-thiazol-2-yl)-ethanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 2-Chloro-1-(4-methyl-thiazol-2-yl)-ethanone involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms. The compound may also interact with enzymes or receptors, leading to the modulation of biological processes.
相似化合物的比较
Similar Compounds
2-Chloro-1-(4-methyl-thiazol-2-yl)-ethanol: Similar structure but with an alcohol group instead of an ethanone moiety.
2-Chloro-1-(4-methyl-thiazol-2-yl)-acetic acid: Contains a carboxylic acid group instead of an ethanone moiety.
4-Methyl-2-thiazolyl chloride: Lacks the ethanone backbone but retains the thiazole ring with a chloro group.
Uniqueness
2-Chloro-1-(4-methyl-thiazol-2-yl)-ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethanone moiety allows for various chemical modifications, making it a versatile intermediate in synthetic chemistry.
属性
分子式 |
C6H6ClNOS |
|---|---|
分子量 |
175.64 g/mol |
IUPAC 名称 |
2-chloro-1-(4-methyl-1,3-thiazol-2-yl)ethanone |
InChI |
InChI=1S/C6H6ClNOS/c1-4-3-10-6(8-4)5(9)2-7/h3H,2H2,1H3 |
InChI 键 |
XTLGWTZFQINGTG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CSC(=N1)C(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[4-(2-Hydroxyethyl)piperazin-1-YL]methyl}-1-methylindole-3-carbonitrile](/img/structure/B12448905.png)
![4-{[3-(Phenylcarbonyl)phenyl]carbamoyl}phenyl acetate](/img/structure/B12448906.png)
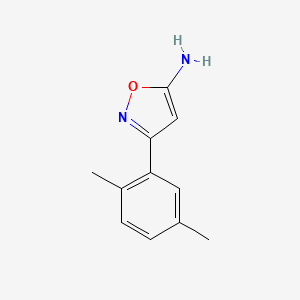
![N'~1~,N'~9~-bis[(2-chlorophenyl)carbonyl]nonanedihydrazide](/img/structure/B12448916.png)
![7,7-Dimethyl-5-oxo-2-[(3-oxo-3-phenylpropyl)sulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B12448921.png)
![Hydrazinecarbothioamide, 2-[(3-hydroxyphenyl)methylene]-](/img/structure/B12448928.png)
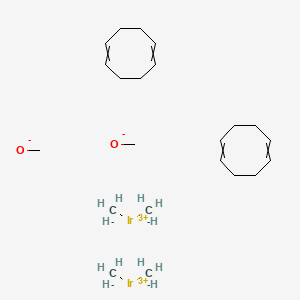

![N-[1-(1-cyclohexyl-1H-tetrazol-5-yl)cyclopentyl]-3-(trifluoromethyl)aniline](/img/structure/B12448939.png)
![N-(3-chloro-2-methylphenyl)-4-{2-[(3-methylphenoxy)acetyl]hydrazinyl}-4-oxobutanamide](/img/structure/B12448955.png)
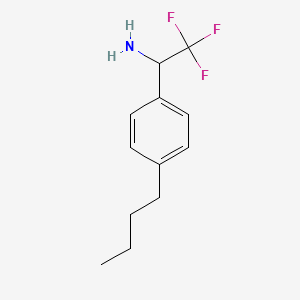
![3-methyl-N-({4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B12448962.png)
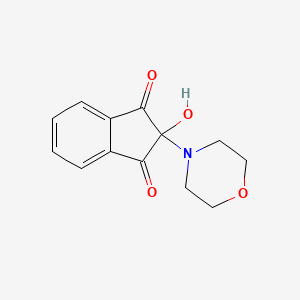
![3'-Difluoromethyl-5'-(isopropylamino)[1,1'-biphenyl]-2-OL](/img/structure/B12448980.png)
